molecular formula C9H16O B053211 (5S)-3,5-Dimethyl-3-heptene-2-one CAS No. 111187-62-3

(5S)-3,5-Dimethyl-3-heptene-2-one

Cat. No. B053211
CAS RN: 111187-62-3
M. Wt: 140.22 g/mol
InChI Key: IGGLXFFDERYJLU-DGUDBNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-3,5-Dimethyl-3-heptene-2-one, also known as DMH, is a chemical compound that belongs to the family of ketones. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Polymerization

  • The dehydration of (S)-3,5-dimethyl-1-hepten-3-ol leads to the synthesis of compounds including (5S)-3,5-dimethyl-1,3-heptadienes, which can be polymerized using specific catalyst systems. These polymers exhibit specific rotations similar to their monomers, with notable exceptions in some stereospecific polymerization cases (Janović & Fleš, 1971).

Key Intermediate in Synthesis

  • The compound acts as a key intermediate in the synthesis of other chemicals, such as α-irone, with specific reactions involving catalysts like palladous chloride and p-phenyl-1-phospha-3-methyl-3-cyclopentene (Watanabe, Suga, & Fujita, 1973).

Intermediates in Herbicide Synthesis

  • It is used in the synthesis of intermediates like 1,1,7-Trichloro-1-heptene-3-one, crucial for producing pyrazole herbicides. The synthesis process involves reactions like hydrolysis and acylation, and the final product is confirmed through spectroscopic methods (Xie Liu-li, 2013).

Gas-Phase Reactions

  • In gas-phase reactions with O3, the compound forms part of a reaction pathway leading to products like carbonyl compounds. This process helps in understanding the reaction mechanisms of alkenes with ozone (Atkinson, Tuazon, & Aschmann, 1995).

Preparation of Chiral Auxiliaries

  • Optically pure versions of related compounds, such as 2,6-dimethyl-3,5-heptanediol, are prepared for use as chiral auxiliaries in various chemical syntheses. The synthesis involves hydrogenation processes and recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

In Chemical Reactions and Spectroscopy

  • The compound's derivatives and analogs are explored for their structural properties and activities, like radical scavenging. The research combines experimental and theoretical methods, including spectroscopic analysis and density functional theory calculations (Stobiecka, Sikora, Bonikowski, & Kula, 2016).

properties

CAS RN

111187-62-3

Product Name

(5S)-3,5-Dimethyl-3-heptene-2-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E,5S)-3,5-dimethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h6-7H,5H2,1-4H3/b8-6+/t7-/m0/s1

InChI Key

IGGLXFFDERYJLU-DGUDBNDOSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C(=O)C

SMILES

CCC(C)C=C(C)C(=O)C

Canonical SMILES

CCC(C)C=C(C)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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